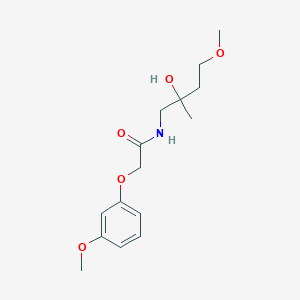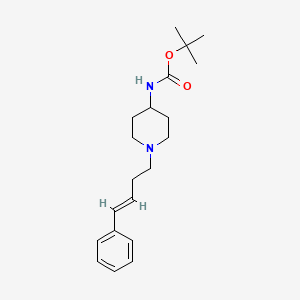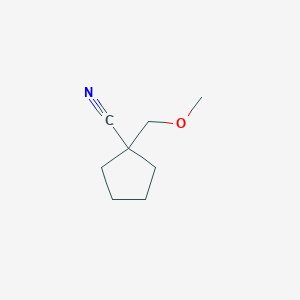
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide, also known as HMBA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. In
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is complex and not fully understood. However, it is thought to act through the inhibition of histone deacetylases (HDACs), which leads to the acetylation of histones and the modulation of gene expression. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of differentiation and apoptosis in cancer cells, the modulation of gene expression, and the activation of the MAPK pathway. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments is its ability to induce differentiation and apoptosis in cancer cells, which can be useful for studying cancer biology and developing new cancer therapies. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, which can be useful for studying the regulation of gene expression. However, one limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are many future directions for the study of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of new cancer therapies based on the induction of differentiation and apoptosis in cancer cells. Additionally, the modulation of gene expression by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further explored in the context of HIV-1 infection and other diseases. Finally, the neuroprotective effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. While there are advantages and limitations to using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments, there are many future directions for the study of this molecule in the context of cancer biology, gene regulation, and neurological disorders.
Méthodes De Synthèse
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-2-butanol with sodium hydride, followed by the addition of 3-methoxyphenol and 2-chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been extensively studied in the context of cancer research, where it has been shown to induce differentiation and apoptosis in a variety of cancer cell lines. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, particularly in the context of HIV-1 infection. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has also been studied in the context of neurological disorders, where it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,7-8-19-2)11-16-14(17)10-21-13-6-4-5-12(9-13)20-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYOSXPYJQTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)





